Cinnamyl chloride
Overview
Description
Cinnamyl chloride reacts regioselectively with aryl and alkenylgold(I) phosphanes in the presence of palladium catalyst in THF to afford the α -substitution product†.
Scientific Research Applications
1. Catalytic Reactions
Cinnamyl chloride is utilized in various catalytic reactions. A study demonstrated its use in enantioselective SN2' substitution with Grignard reagents, employing copper-catalyzed processes for effective outcomes (Alexakis et al., 2001). Additionally, it has been used in electrocarboxylation reactions with CO2, where it helped produce unsaturated carboxylic acids (Wu et al., 2019).
2. Synthesis Processes
This compound plays a significant role in various synthesis processes. It is used in the Buchwald–Hartwig amination of (hetero)aryl chlorides, demonstrating its versatility in organic synthesis (Tardiff & Stradiotto, 2012). Its use is also observed in palladium-catalyzed carbonylation processes (Haaren et al., 2004).
3. Flavor and Fragrance Industry
This compound is key in the flavor and fragrance industry, particularly in the synthesis of cinnamyl acetate. Studies have shown its use in ultrasound-assisted lipase-catalyzed synthesis and whole-cell biocatalytic synthesis for this purpose (Tomke & Rathod, 2015), (Dong et al., 2017).
4. Corrosion Inhibition
Cinnamyl alcohol, related to this compound, has been studied as a corrosion inhibitor for copper foils in rolling oil, indicating its potential for industrial applications in preventing metal corrosion (Zhao et al., 2020).
5. Pharmaceutical and Medical Research
In pharmaceutical and medical research, this compound derivatives have been explored for their therapeutic properties. For instance, cinnamyl sulfonamide hydroxamate derivatives have been evaluated for their anti-cancer and anti-inflammatory activities (Reddy et al., 2015).
Safety and Hazards
Cinnamyl chloride is classified as a skin irritant, skin sensitizer, and has specific target organ toxicity . It may cause respiratory irritation and is harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Cinnamyl chloride and its derivatives, such as cinnamides and cinnamates, primarily target pathogenic fungi and bacteria . These compounds interact with the ergosterol present in the fungal plasma membrane and the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Mode of Action
This compound and its derivatives directly interact with their targets, leading to changes in the structure and function of the targets . For instance, compounds 4 and 6 directly interact with the ergosterol present in the fungal plasma membrane and the cell wall . This interaction disrupts the integrity of the cell membrane, leading to cell death .
Biochemical Pathways
This compound is involved in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .
Pharmacokinetics
It is known that cinnamyl alcohol, a related compound, is 66% absorbed through the skin and is rapidly absorbed from the gut .
Result of Action
The result of the action of this compound and its derivatives is the inhibition of the growth of pathogenic fungi and bacteria . They achieve this by disrupting the integrity of the cell membrane, leading to cell death .
Properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
Record name | Cinnamyl chloride | |
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Record name | trans-Cinnamyl chloride | |
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CAS No. |
21087-29-6, 2687-12-9 | |
Record name | Cinnamyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl chloride | |
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Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloroprop-1-enyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
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Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CINNAMYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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